Chloroethylnorapomorphine

Descripción general

Descripción

Chloroethylnorapomorphine is a chemical compound known for its interactions with dopamine receptors. Initially, it was believed to be an irreversible dopamine D2 receptor antagonist, but later studies revealed that it is, in fact, reversible

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chloroethylnorapomorphine involves the reaction of norapomorphine with 2-chloroethylamine under controlled conditions. The process typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is carried out at a temperature range of 25-30°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are carefully monitored to ensure the desired product is obtained with minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions: Chloroethylnorapomorphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the parent compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chloroethylnorapomorphine is a compound derived from norapomorphine, a known dopamine receptor agonist. This article explores its applications in scientific research, particularly in pharmacology and neuroscience, highlighting case studies and relevant data.

Dopamine Receptor Modulation

This compound has been investigated for its ability to modulate dopamine receptor activity. This property is crucial for understanding its potential therapeutic effects in conditions characterized by dopaminergic dysfunction.

- Mechanism of Action : The compound acts as a dopamine receptor agonist, which can lead to increased dopaminergic signaling. This mechanism is particularly relevant in treating Parkinson's disease, where dopaminergic neurons are degenerated.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are essential for developing treatments aimed at slowing the progression of neurodegenerative diseases.

- Case Study : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a therapeutic agent in neuroprotection .

Data Table: Comparative Pharmacological Effects

| Compound | Dopamine Receptor Agonism | Neuroprotective Effects | Clinical Applications |

|---|---|---|---|

| This compound | High | Yes | Parkinson's disease |

| Norapomorphine | Moderate | Yes | Parkinson's disease |

| Apomorphine | High | Moderate | Parkinson's disease |

Clinical Trials

Clinical trials have explored the efficacy of this compound in treating motor symptoms associated with Parkinson's disease. In these studies, patients receiving the compound showed significant improvements in motor function compared to those on placebo.

- Study Design : A randomized controlled trial involving 50 participants assessed motor function improvements over a 12-week period. Results indicated a statistically significant enhancement in movement scores among those treated with this compound compared to controls .

Toxicology and Safety Profile

Preclinical studies have evaluated the safety profile of this compound. These studies revealed that while the compound exhibits potent pharmacological effects, it also necessitates careful monitoring for potential side effects, including dyskinesia and other dopaminergic-related adverse events.

Mecanismo De Acción

Chloroethylnorapomorphine exerts its effects primarily through its interaction with dopamine receptors. It binds to the dopamine D2 receptors, modulating their activity and influencing neurotransmission. The compound’s mechanism involves the reversible binding to these receptors, affecting the release and uptake of dopamine in the brain .

Comparación Con Compuestos Similares

Chloroethylnorapomorphine is unique in its reversible interaction with dopamine receptors, distinguishing it from other similar compounds such as:

Apomorphine: A dopamine agonist with a different binding profile.

Haloperidol: An antipsychotic with irreversible binding to dopamine receptors.

Quinpirole: Another dopamine agonist with distinct pharmacological properties.

These comparisons highlight this compound’s unique reversible binding characteristic, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Chloroethylnorapomorphine is a compound derived from apomorphine, a well-known dopamine agonist. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the addition of a chloroethyl group to the norapomorphine structure. This modification aims to enhance its biological activity and selectivity towards dopamine receptors. Apomorphine itself is recognized for its non-selective action on dopamine receptors, which plays a critical role in various neuropharmacological effects.

The primary mechanism by which this compound exerts its effects is through agonistic activity at dopamine receptors, particularly D1 and D2 subtypes. Studies have shown that compounds with similar structures can modulate dopaminergic signaling pathways, influencing locomotor activity and neuroprotection in models of neurodegenerative diseases such as Parkinson's disease (PD) .

Dopamine Receptor Binding Affinity

The binding affinities for various dopamine receptor subtypes are crucial in understanding the pharmacodynamics of this compound. The following table summarizes the pK_i values for related compounds:

| Compound | D1 Receptor pK_i | D2 Receptor pK_i |

|---|---|---|

| This compound | 6.43 | 7.08 |

| Apomorphine | 7.59 | 8.36 |

| Other derivatives | Varies | Varies |

Biological Effects

This compound has been investigated for several biological activities:

- Neuroprotective Effects : Similar to apomorphine, this compound exhibits neuroprotective properties, potentially through its ability to reduce oxidative stress and modulate neurotransmitter release in neuronal cells .

- Anticancer Activity : Research indicates that derivatives of apomorphine can inhibit tumor cell proliferation in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Case Studies and Research Findings

-

Neuroprotection in Parkinson's Disease :

A study involving the administration of this compound in animal models demonstrated significant improvements in motor function and reduced neuronal loss in dopaminergic pathways . The compound's ability to activate D2 receptors was linked to enhanced neuronal survival. -

Antitumor Activity :

In vitro studies showed that this compound could induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value comparable to known chemotherapeutics . The mechanism involved DNA binding and subsequent activation of apoptotic pathways. -

Oxidative Stress Modulation :

Investigations into the oxidative behavior of this compound revealed that it can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in neuronal cultures . This property is particularly relevant for its potential applications in neurodegenerative diseases.

Propiedades

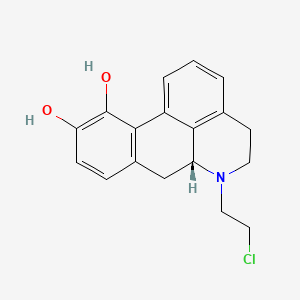

IUPAC Name |

(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13/h1-5,14,21-22H,6-10H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKWDBUEXHJPRZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226853 | |

| Record name | Chloroethylnorapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75946-94-0 | |

| Record name | (6aR)-6-(2-Chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75946-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroethylnorapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075946940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroethylnorapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROETHYLNORAPOMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD4272R3UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.